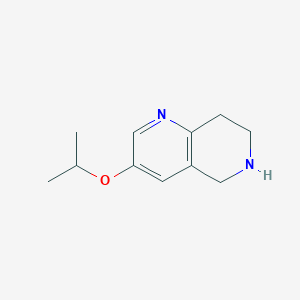
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide is a chemical compound with a molecular formula of C8H10BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanamide moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The hydroxypropanamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide include:
- 2-Bromo-6-methoxypyridin-4-amine
- 2-Bromo-6-methoxypyridin-4-yl)methanamine
- 2-Bromo-6-methoxypyridin-4-yl)methanol
Uniqueness
This compound is unique due to the presence of the hydroxypropanamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications .
Properties
Molecular Formula |
C9H11BrN2O3 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(13)9(14)11-6-3-7(10)12-8(4-6)15-2/h3-5,13H,1-2H3,(H,11,12,14) |
InChI Key |
CYLKSASSZRHIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)



![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)






